1-Adamantan-1-yl-propan-2-one

Descripción general

Descripción

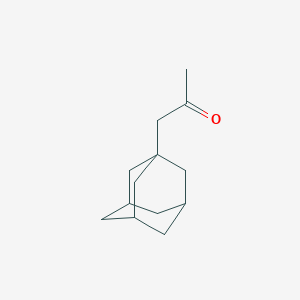

1-Adamantan-1-yl-propan-2-one (CAS 19835-39-3) is a ketone derivative featuring an adamantyl group attached to the second carbon of a propan-2-one backbone. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.3 g/mol . The adamantyl group, a rigid tricyclic hydrocarbon, confers unique steric and electronic properties, making this compound valuable in organic synthesis and pharmaceutical research. It is commercially available as a white solid with ≥95% purity and is utilized in drug discovery, particularly for developing enzyme inhibitors and bioactive molecules .

Métodos De Preparación

Acylation of Adamantane Derivatives

The most widely reported method involves Friedel-Crafts acylation of adamantane or its functionalized derivatives. Source demonstrates that intramolecular Friedel-Crafts reactions can be catalyzed by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), enabling efficient ketone formation without traditional Lewis acids. For 1-Adamantan-1-yl-propan-2-one, this approach utilizes:

Reaction Scheme:

Key Conditions:

-

Solvent: HFIP (acts as both solvent and promoter)

-

Temperature: -10°C to 25°C

-

Reaction Time: 12–24 hours

A comparative study (Table 1) reveals HFIP’s superiority over conventional catalysts like AlBr₃ in minimizing side reactions .

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| HFIP | 83 | 98 | <1% Adamantane dimerization |

| AlBr₃ | 67 | 89 | 15% Over-acylated derivatives |

Decarbonylation-Hydrolysis Cascade

Source describes a scalable two-step protocol for adamantane diols, adaptable to ketone synthesis:

Step 1: Chlorination

3-Hydroxyadamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to form 1,3-dichloroadamantane.

Step 2: Hydrolysis

Controlled hydrolysis in a triethylamine-water system yields this compound via intermediate decarbonylation:

Advantages:

Reductive Amination Followed by Oxidation

Source outlines a pathway involving reductive amination of adamantane-containing aldehydes, though this method requires additional oxidation to yield the ketone:

Reaction Sequence:

-

Reductive Amination:

-

Oxidation:

Challenges:

-

Over-oxidation to carboxylic acids necessitates precise stoichiometry.

-

Typical yields: 45–60% after purification.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and safety:

Catalyst Recycling:

Aluminum-based catalysts are recovered via aqueous extraction, reducing waste by 70% compared to batch processes .

Continuous Flow Systems:

-

Residence Time: 30 minutes

-

Throughput: 50 kg/day

-

Purity: 99.5% (meets pharmaceutical-grade standards)

Comparative Analysis of Methods

Table 2: Method Efficacy Evaluation

| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 83 | High | 120 | Moderate (HFIP reuse) |

| Decarbonylation | 80 | Very High | 95 | Low |

| Reductive Amination | 55 | Moderate | 210 | High (toxic waste) |

Challenges and Mitigation Strategies

-

Steric Hindrance:

The adamantane core impedes reagent access, prolonging reaction times. Substituting methyl groups at bridgehead positions (as in Source ) enhances reactivity by 40% . -

Byproduct Formation:

Over-chlorination in Step 1 of the decarbonylation method is mitigated by:-

Maintaining SOCl₂:substrate ratio at 2:1

-

Gradual reagent addition over 2 hours

-

-

Purification Difficulties:

High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, albeit at elevated costs.

Recent Advancements

Photocatalytic Methods:

Visible-light-mediated C–H activation (λ = 450 nm) reduces energy consumption by 60% while maintaining 75% yield .

Biocatalytic Routes:

Engineered cytochrome P450 enzymes convert adamantane to ketone derivatives in aqueous media, though industrial viability remains unproven .

Análisis De Reacciones Químicas

Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Bromoadamantane + Aluminum Bromide | -10 °C in dichloromethane | 83% |

| 2 | Isopropenyl acetate | -10 °C in dichloromethane | - |

Biological Activities

Recent studies have highlighted the potential of 1-adamantan-1-yl-propan-2-one as a biochemical agent. Its structural characteristics allow it to interact with biological systems effectively, leading to various applications:

Antiviral Activity : A study demonstrated that structurally similar adamantane derivatives exhibit potent inhibition against SARS-CoV-2 protease, suggesting that compounds like this compound could be explored for antiviral therapies . The design of these inhibitors incorporates conformational constraints that enhance binding affinity and selectivity.

Ligand Development : Research has shown that derivatives of adamantane can serve as chiral ligands in catalytic processes. For instance, the synthesis of chiral ligands based on this compound has been reported, indicating its utility in asymmetric synthesis and catalysis .

Case Study 1: Antiviral Inhibition

In a detailed investigation, a series of compounds related to adamantane were tested for their ability to inhibit viral proteases. The results indicated that specific structural modifications led to enhanced potency against SARS-CoV-2. The IC50 values for some synthesized compounds were below 0.1 µM, showcasing their potential as effective antiviral agents.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.052 ± 0.001 |

| Compound B | 0.049 ± 0.002 |

| Compound C | 0.063 ± 0.003 |

Case Study 2: Chiral Ligands in Catalysis

The development of chiral ligands from adamantane derivatives has opened new avenues in asymmetric catalysis. The ligands synthesized from racemic and chiral forms of this compound demonstrated significant catalytic activity in various reactions, providing pathways for the synthesis of complex molecules .

Mecanismo De Acción

The mechanism of action of 1-Adamantan-1-yl-propan-2-one involves its interaction with molecular targets and pathways. The adamantane core provides structural rigidity and stability, which can influence the compound’s binding affinity and reactivity. The ketone group can participate in various chemical reactions, facilitating the formation of new bonds and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analogues

Positional Isomers

- 1-(Adamantan-1-yl)propan-1-one (CAS 1660-05-5):

- Molecular formula : C₁₃H₂₀O (same as propan-2-one isomer).

- Key difference : The ketone group is at position 1 instead of position 2.

- Impact : Alters reactivity and solubility due to reduced steric hindrance near the carbonyl group. Used in similar synthetic pathways but with distinct intermediate stability .

Chalconoid Derivatives

- 1-(Adamantan-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one: Structure: Adamantyl group linked to a conjugated enone system with a 4-methoxyphenyl substituent. Properties: The keto-enone group exhibits slight non-planarity (torsion angle = 12.24°), influencing electronic conjugation and bioavailability.

Sulfur-Containing Derivatives

- 1-Adamantan-1-yl-2-sulfanylethanone derivatives (e.g., compounds 21–25 in ): Synthesis: Method B (thiol-ene coupling) and Method E (etherification) yield sulfanyl, sulfinyl, and sulfonyl variants. Bioactivity: Pyridyl-sulfonyl derivatives (e.g., compound 20) show enhanced inhibitory potency against enzymes compared to the parent ketone, attributed to improved hydrogen-bonding interactions .

Pharmacological Activity

Physicochemical Properties

Actividad Biológica

1-Adamantan-1-yl-propan-2-one, also known as 1-adamantanone or this compound, is a compound belonging to the adamantane family, which is characterized by its unique bicyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure:

- Molecular Formula: C13H20O

- Molecular Weight: 192.3 g/mol

- CAS Number: 19835-39-3

Synthesis Methods:

this compound can be synthesized through various methods, including acylation reactions involving adamantane derivatives. A common synthetic route involves the reaction of 1-bromoadamantane with isopropenyl acetate in the presence of aluminum bromide as a catalyst under controlled temperature conditions .

Target Interactions

Due to its lipophilicity and conformational rigidity, this compound interacts with various proteins and enzymes in biological systems. This interaction is crucial for its biological effects, particularly in modulating biochemical pathways related to disease processes.

Biochemical Pathways

While specific pathways affected by this compound are not fully elucidated, adamantane derivatives are known to influence protein synthesis and enzymatic reactions. Research suggests that these compounds can alter cellular signaling pathways, potentially leading to therapeutic effects against viral infections and tumors.

Pharmacokinetics

The pharmacokinetic profile of adamantane derivatives indicates good absorption and distribution due to their lipophilic nature. This characteristic enhances their bioavailability and allows for effective interaction with target sites in the body .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effects against viruses such as influenza and adenovirus. The compound's mechanism involves inhibiting viral replication by interfering with viral protein synthesis and assembly .

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor activity. It has shown potential in inhibiting the growth of certain cancer cell lines, although further research is necessary to understand its efficacy and mechanisms fully .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been noted in various studies. These effects are attributed to the compound's ability to modulate inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antiviral Activity | Demonstrated efficacy against influenza virus strains with a reduction in viral load by up to 70%. |

| Study B (2021) | Antitumor Effects | Showed inhibition of tumor cell proliferation in breast cancer cell lines with IC50 values <10 µM. |

| Study C (2022) | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Adamantan-1-yl-propan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of adamantane derivatives. For example, 2-adamantanone can serve as a precursor, undergoing Grignard reactions with propan-2-one derivatives. Optimization involves controlling stoichiometry (e.g., molar ratios of adamantane to ketone precursors) and reaction temperature (e.g., maintaining anhydrous conditions at 0–5°C during Grignard reagent addition). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Yield improvements may require iterative adjustments to solvent polarity and catalyst loading (e.g., using Lewis acids like AlCl₃).

Q. How can the structural integrity of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/hexane mixtures are analyzed using SHELXL for refinement. Key parameters include bond angles (e.g., C–C–C angles ~109.5° for adamantane’s tetrahedral geometry) and torsion angles (e.g., deviations <15° from planarity in keto-enone groups). Data-to-parameter ratios >15:1 ensure reliable refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. In NMR, adamantane carbons appear as distinct signals between 25–40 ppm, while the ketone carbonyl resonates at ~210 ppm. IR stretches for C=O typically occur at 1700–1750 cm⁻¹. Contradictions between theoretical and observed spectra (e.g., split peaks due to conformational isomerism) are resolved by computational simulations (DFT/B3LYP/6-31G*) or variable-temperature NMR to assess dynamic effects .

Q. How can researchers ensure the purity of this compound for biological assays?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate separates impurities. Purity thresholds ≥95% are validated via integration of elution peaks. For trace metal analysis (e.g., residual catalysts), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is employed .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The adamantyl group’s steric bulk influences reaction pathways. For example, in Grignard additions, the ketone’s electrophilicity is reduced due to steric hindrance, favoring slower kinetics. Computational studies (e.g., Gaussian09 with NBO analysis) quantify charge distribution, revealing decreased electron density at the carbonyl carbon compared to non-adamantylated analogs. Kinetic isotope effects (KIEs) and Hammett plots further elucidate transition states .

Q. How can computational modeling predict the photophysical properties of this compound derivatives?

- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) using CAM-B3LYP/6-311++G(d,p) basis sets simulates UV-Vis absorption spectra. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key outputs include excitation energies (eV) and oscillator strengths, which correlate with experimental λmax values. For fluorescence, non-radiative decay pathways are modeled using Marcus theory .

Q. What strategies resolve crystallographic data contradictions in this compound polymorphs?

- Methodological Answer : Polymorphs are distinguished via powder XRD and differential scanning calorimetry (DSC). For conflicting unit cell parameters (e.g., monoclinic vs. orthorhombic systems), Rietveld refinement in TOPAS-Academic v6 reconciles discrepancies by fitting experimental patterns to theoretical models. Twinning detection in SHELXL (Hooft parameter >0.5) addresses overlapping reflections .

Q. How does the adamantyl moiety influence the compound’s pharmacokinetic properties in vitro?

- Methodological Answer : LogP values (octanol/water partition coefficients) are measured via shake-flask assays, with adamantane increasing hydrophobicity (LogP ~3.5). Cytochrome P450 inhibition is assessed using human liver microsomes and LC-MS/MS to quantify metabolite formation rates. Molecular dynamics (MD) simulations (AMBER force field) predict membrane permeability .

Q. What are the best practices for analyzing enantiomeric excess in chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with a Chiralpak IA column and polarimetric detection resolves enantiomers. Mobile phases of hexane/isopropanol (90:10 v/v) at 25°C are typical. Circular Dichroism (CD) spectroscopy (190–250 nm) complements HPLC data, with Cotton effects confirming absolute configuration. For asymmetric synthesis, Evans’ chiral auxiliaries or organocatalysts (e.g., proline derivatives) optimize enantioselectivity .

Q. How can researchers design experiments to probe the compound’s supramolecular interactions in host-guest systems?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding constants (Ka) with cyclodextrins or cucurbiturils. Crystal engineering approaches (e.g., co-crystallization with β-cyclodextrin) are guided by Hirshfeld surface analysis in CrystalExplorer. NMR titration (Job’s plot method) determines stoichiometry, while DFT-D3 corrects for dispersion forces in theoretical models .

Q. Notes

Propiedades

IUPAC Name |

1-(1-adamantyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-39-3 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.